1-[3-methoxy-4-(pentyloxy)benzyl]-5-methyl-1H-indole-2,3-dione
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Overview
Description
1-[3-methoxy-4-(pentyloxy)benzyl]-5-methyl-1H-indole-2,3-dione is a synthetic organic compound that belongs to the indole family Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
The synthesis of 1-[3-methoxy-4-(pentyloxy)benzyl]-5-methyl-1H-indole-2,3-dione typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:
Formation of the indole core: This can be achieved through the Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone under acidic conditions to form the indole ring.
Functionalization of the indole ring:
Industrial production methods for this compound would likely involve optimization of these synthetic steps to ensure high yield and purity, as well as scalability for large-scale production.
Chemical Reactions Analysis
1-[3-methoxy-4-(pentyloxy)benzyl]-5-methyl-1H-indole-2,3-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or other oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The methoxy and pentyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions, using reagents such as alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[3-methoxy-4-(pentyloxy)benzyl]-5-methyl-1H-indole-2,3-dione has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s structural similarity to natural indole derivatives makes it a useful tool in studying biological processes and pathways.
Medicine: Indole derivatives are known for their pharmacological activities, and this compound may have potential as a lead compound in drug discovery and development.
Mechanism of Action
The mechanism of action of 1-[3-methoxy-4-(pentyloxy)benzyl]-5-methyl-1H-indole-2,3-dione involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
1-[3-methoxy-4-(pentyloxy)benzyl]-5-methyl-1H-indole-2,3-dione can be compared with other indole derivatives, such as:
Indole-3-acetic acid: A natural plant hormone involved in growth and development.
Indomethacin: A nonsteroidal anti-inflammatory drug used to reduce fever, pain, and inflammation.
Serotonin: A neurotransmitter that plays a role in mood regulation and other physiological processes.
Properties
IUPAC Name |
1-[(3-methoxy-4-pentoxyphenyl)methyl]-5-methylindole-2,3-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25NO4/c1-4-5-6-11-27-19-10-8-16(13-20(19)26-3)14-23-18-9-7-15(2)12-17(18)21(24)22(23)25/h7-10,12-13H,4-6,11,14H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFPXHSNOWCSVKU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC1=C(C=C(C=C1)CN2C3=C(C=C(C=C3)C)C(=O)C2=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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